1(2H)-嘧啶丙酸,3,4-二氢-2,4-二氧代-

描述

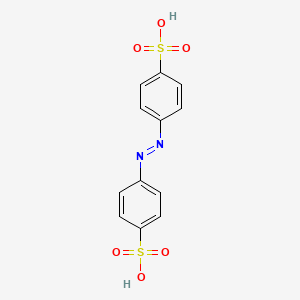

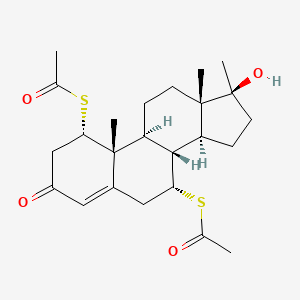

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- (hereafter referred to as “dioxopyrimidine”) is an important and versatile organic compound with a range of applications in both scientific research and industrial processes. It is a derivative of the pyrimidine family, which is a heterocyclic aromatic organic compound containing a six-membered ring of four carbon atoms and two nitrogen atoms. Dioxopyrimidine is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals, and in the production of dyes and pigments. It is also used in the synthesis of a variety of other compounds, including polymersization catalysts, antioxidants, and corrosion inhibitors.

科学研究应用

微波和超声波辅助合成

一项研究详细介绍了使用微波和超声波方法通过尿嘧啶及其衍生物的亲电取代成功制备衍生物,如 1-(溴代烷酰基)-1H-嘧啶-2,4-二酮、(2,4-二氧代-嘧啶-1-基)-氧代-烷酸和双(2,4-二氧代-3,4-二氢-2H-嘧啶-1-基)-烷酮。这种方法产生了高转化率,并且促进了对区域选择性 N-1 产品的访问,证明了这些方法在高效合成复杂嘧啶衍生物中的效用 (Lahsasni, 2013)。

氢键超分子组装体

另一个研究领域涉及合成和研究嘧啶衍生物作为与大环化合物共结晶的配体,从而形成氢键超分子组装体。这些研究提供了对嘧啶衍生物的结构方面的见解,以及它们在开发具有特定性质的新型材料中的潜在应用 (Fonari 等人,2004)。

抗病毒活性

对嘧啶衍生物的抗病毒特性的研究表明,在 HIV-1 蛋白酶抑制剂中引入嘧啶碱基作为 P2 配体可以增强它们的效力,这是由于广泛的氢键相互作用。这为开发针对 HIV(包括耐药变异)的有效治疗方法提供了有希望的途径 (Zhu 等人,2019)。

化学核酸酶活性和细胞毒性

1(2H)-嘧啶丙酸的衍生物也因其对癌细胞的化学核酸酶活性和细胞毒性作用而受到探索。例如,合成巴比妥酸衍生物并测试它们切割 DNA 和表现出显着细胞毒活性的能力,突出了在癌症研究中的潜在应用 (Dixit 等人,2011)。

荧光和传感特性

对嘧啶衍生物的光学性质的研究导致了具有聚集增强发射 (AEE) 和多刺激响应特性的化合物的开发。这些发现对设计用于传感和成像应用的新型荧光材料具有重要意义 (Srivastava 等人,2017)。

作用机制

Target of Action

Similar compounds have been reported to exhibit binding affinities at the glycine binding site of the nmda receptor–channel complex . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

It’s suggested that similar compounds interact with their targets, such as the nmda receptor, leading to changes in the receptor’s function .

Biochemical Pathways

The interaction with the nmda receptor suggests that it may influence pathways related to synaptic plasticity and memory function .

Result of Action

Its interaction with the nmda receptor suggests potential effects on synaptic plasticity and memory function .

生化分析

Biochemical Properties

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with glycine binding sites of the NMDA receptor-channel complex . These interactions are essential for modulating neurotransmission and synaptic plasticity.

Cellular Effects

The effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of KATP channels and AMPA receptors, which are critical for maintaining cellular homeostasis and function . Additionally, it has been reported to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Molecular Mechanism

At the molecular level, 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been found to inhibit chitin synthase, an enzyme crucial for fungal cell wall synthesis . This inhibition disrupts fungal growth and proliferation, making it a potential antifungal agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antimicrobial and antifungal activities .

Dosage Effects in Animal Models

The effects of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial and antihypertensive activities. At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis and potential cytotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the activity of enzymes involved in nucleotide metabolism, affecting the synthesis and degradation of nucleotides . These interactions are crucial for maintaining cellular energy balance and function.

Transport and Distribution

The transport and distribution of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-2,4-dioxo- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

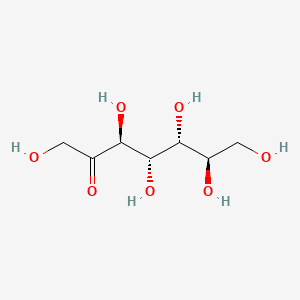

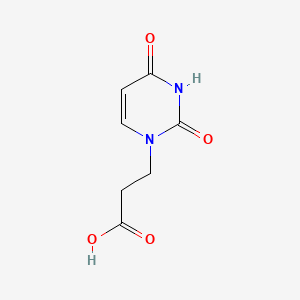

3-(2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1,3H,2,4H2,(H,11,12)(H,8,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREWQDQQBBUISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183703 | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2950-82-5 | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002950825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2950-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Carboxyethyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。